2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is an organic compound characterized by its intricate structure. This compound contains multiple functional groups including a benzodiazole core, a piperidine ring, and a methanesulfonyl group. This unique combination of elements makes it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves several key steps. These steps often include:
Formation of the benzodiazole core.
Synthesis of the piperidine derivative.
Introduction of the methanesulfonyl group.
Sequential coupling and cyclization reactions to build the complete structure.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes requires robust and efficient processes. Catalysts, controlled temperatures, and specific solvents can all be crucial in maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Introduction of oxygen atoms to the structure.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Exchange of one functional group for another.
Hydrolysis: Breaking down of the compound by water molecules.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromic acid.
Reducing agents: Like lithium aluminum hydride.
Substitution conditions: Generally acidic or basic catalysts, depending on the functional groups involved.
Hydrolysis conditions: Often involve aqueous acid or base at elevated temperatures.
Major Products: Reaction products can include various derivatives depending on the specific reaction type and conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while substitution could generate derivatives with different substituent groups.
Scientific Research Applications
The compound has diverse applications:
Chemistry: Utilized in synthetic organic chemistry for developing complex molecules.
Biology: Investigated for potential biological activities including enzyme inhibition or receptor binding.
Medicine: Explored for possible therapeutic benefits in treating certain diseases.
Industry: Used as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets through various binding and chemical interaction mechanisms. The exact mechanism can vary depending on the application but often involves binding to proteins, nucleic acids, or other biomolecules.
Molecular Targets and Pathways: These targets can include enzymes, receptors, or other cellular components that are crucial for the compound's biological activity. Pathways might involve enzyme inhibition, receptor modulation, or disruption of specific cellular processes.
Comparison with Similar Compounds
2-[5-(1-Sulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole.
2-[5-(1-Methanesulfonylpiperidine-4-carbonyl)-hexahydro-1H-1,3-benzodiazole.
Unique Properties: What makes this compound unique is its specific arrangement of functional groups which could impart distinct biological or chemical properties compared to similar structures.
This detailed overview should provide a robust foundation for understanding the properties, synthesis, and applications of 2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole. How does that match up with your expectations?
Properties
IUPAC Name |
[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-23-19-6-4-3-5-18(19)22-21(23)25-13-16-11-24(12-17(16)14-25)20(27)15-7-9-26(10-8-15)30(2,28)29/h3-6,15-17H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJGUFAVVNSIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCN(CC5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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